molecular formula C9H19N B1376488 4-Ethyl-4-methylcyclohexan-1-amine CAS No. 1376287-82-9

4-Ethyl-4-methylcyclohexan-1-amine

Cat. No. B1376488
CAS RN: 1376287-82-9
M. Wt: 141.25 g/mol
InChI Key: NKTOOIBWEAQHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C9H19N . It is a derivative of cyclohexane, which is a six-membered ring structure, with an amine (-NH2) functional group attached to the 1st carbon atom, and ethyl (-C2H5) and methyl (-CH3) groups attached to the 4th carbon atom .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-4-methylcyclohexan-1-amine” consists of a cyclohexane ring, which is a six-membered carbon ring, with an ethyl group and a methyl group attached to the 4th carbon atom, and an amine group attached to the 1st carbon atom . The structure can be analyzed using various tools such as ChemSpider and MolView .


Chemical Reactions Analysis

Amines like “4-Ethyl-4-methylcyclohexan-1-amine” can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides . They can also undergo elimination reactions to form alkenes, a process known as the Hofmann elimination . Additionally, they can react with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines like “4-Ethyl-4-methylcyclohexan-1-amine” can vary. Amines are capable of hydrogen bonding, which can affect their boiling points and solubility in water . The presence of alkyl groups can also influence these properties. For instance, tertiary amines, which have no hydrogen atom bonded to the nitrogen atom, cannot participate in intermolecular hydrogen bonding, resulting in different boiling points compared to primary and secondary amines .

Scientific Research Applications

Spirocyclamine Synthesis

The study of Rulev et al. (1998) demonstrates the use of amines, including 4-ethyl-4-methylcyclohexan-1-amine, in spirocyclamine synthesis. Under high pressure and room temperature conditions, amines react with certain esters to produce spiro aziridine derivatives with high yield and stereoselectivity (Rulev et al., 1998).

Amination of Methylcyclohexane

Kovavic and Chaudhary (1967) researched the amination of methylcyclohexane to 1-amino-1-methylcyclohexane, using trichloramine and aluminum chloride. This process offered a new synthesis method for t-carbinamines, with yields up to 82% (Kovavic & Chaudhary, 1967).

Isomerization Studies

Musorin (2003) explored the behavior of alkyldiallylamines, including 1-ethyl-3-methylcyclohexane, in the KOH-DMSO system. The study revealed complex isomerization reactions and provided insights into the formation pathways of these compounds (Musorin, 2003).

Leuckart Reaction

Hey, Meakins, and Whateley (1967) investigated the Leuckart reaction of 4-t-butylcyclohexanone with various amines, including 4-ethyl-4-methylcyclohexan-1-amine. This research provided insights into the yield and isomer formation in such reactions (Hey et al., 1967).

Photochemical Properties

Mori and Maeda (1997) examined the photochemical properties of amino-linked bichromophoric anthracenes, which include derivatives of 4-ethyl-4-methylcyclohexan-1-amine. Their study highlighted the fluorescence spectrum and intramolecular reactions of these compounds (Mori & Maeda, 1997).

Electrochemical Oxidation

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, including 4-ethyl-4-methylcyclohexan-1-amine. This study revealed the formation of organic layers attached to electrode surfaces, providing valuable information for electrochemical applications (Ghilane et al., 2010).

Mechanism of Action

The mechanism of action of amines involves the lone pair of electrons on the nitrogen atom, which can act as a nucleophile in various reactions. For instance, in the alkylation of amines, the nitrogen atom attacks the carbon atom in the alkyl halide, leading to the formation of a new carbon-nitrogen bond . In the Hofmann elimination, the amine is first methylated to form a quaternary ammonium salt, which then undergoes elimination to form an alkene .

properties

IUPAC Name

4-ethyl-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTOOIBWEAQHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-methylcyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4-methylcyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
4-Ethyl-4-methylcyclohexan-1-amine
Reactant of Route 4
4-Ethyl-4-methylcyclohexan-1-amine
Reactant of Route 5
4-Ethyl-4-methylcyclohexan-1-amine
Reactant of Route 6
4-Ethyl-4-methylcyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.